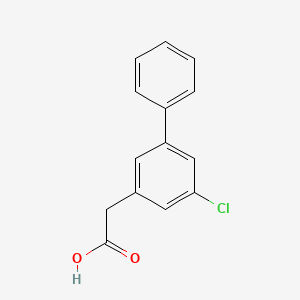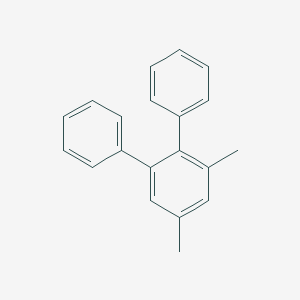
1,5-Dimethyl-2,3-diphenylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Dimethyl-2,3-diphenylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with two methyl groups and two phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-2,3-diphenylbenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is alkylated with appropriate alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized catalysts to achieve higher yields and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
1,5-Dimethyl-2,3-diphenylbenzene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at temperatures below 50°C.
Sulfonation: Fuming sulfuric acid (H2SO4) at room temperature.
Halogenation: Bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).
Major Products Formed
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Halogenation: Formation of halogenated derivatives.
科学研究应用
1,5-Dimethyl-2,3-diphenylbenzene has several applications in scientific research:
作用机制
The mechanism of action of 1,5-dimethyl-2,3-diphenylbenzene in chemical reactions involves the interaction of its aromatic ring with electrophiles or nucleophiles. The presence of methyl and phenyl groups influences the reactivity and orientation of substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
相似化合物的比较
Similar Compounds
- 1,2-Dimethylbenzene (o-Xylene)
- 1,3-Dimethylbenzene (m-Xylene)
- 1,4-Dimethylbenzene (p-Xylene)
- 1,2-Diphenylbenzene (o-Terphenyl)
- 1,3-Diphenylbenzene (m-Terphenyl)
- 1,4-Diphenylbenzene (p-Terphenyl)
Uniqueness
1,5-Dimethyl-2,3-diphenylbenzene is unique due to the specific positioning of its methyl and phenyl groups, which affects its chemical reactivity and physical properties. This compound’s structure allows for unique interactions in chemical reactions, making it valuable for specific applications in research and industry .
属性
CAS 编号 |
73935-73-6 |
|---|---|
分子式 |
C20H18 |
分子量 |
258.4 g/mol |
IUPAC 名称 |
1,5-dimethyl-2,3-diphenylbenzene |
InChI |
InChI=1S/C20H18/c1-15-13-16(2)20(18-11-7-4-8-12-18)19(14-15)17-9-5-3-6-10-17/h3-14H,1-2H3 |
InChI 键 |
YELBJOBDSYELHT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Amino-3-[benzyl(2-ethylhexyl)amino]propan-2-OL](/img/structure/B14442708.png)
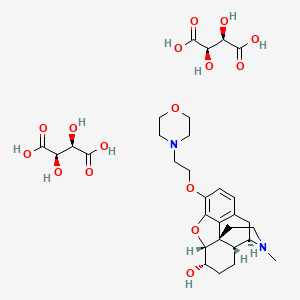
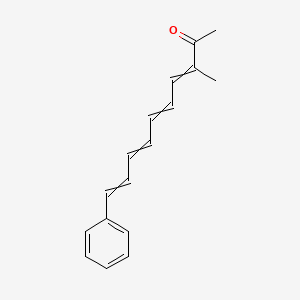
![1,3,5-Trimethyl-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B14442724.png)
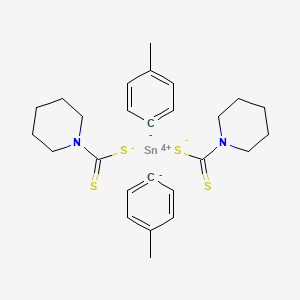
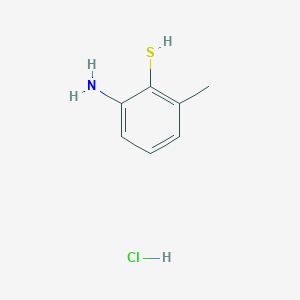
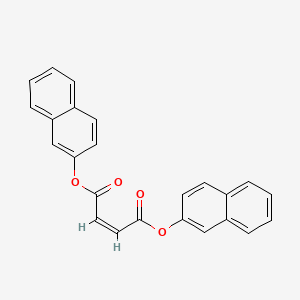

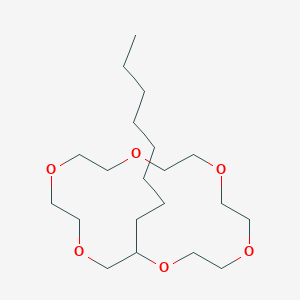

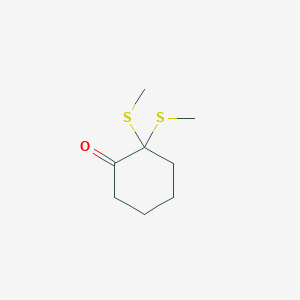
![Methyl 5-[(2-cyanoaziridin-1-yl)methyl]furan-2-carboxylate](/img/structure/B14442792.png)

